molecular formula C19H20N4O4 B11043763 3-ethyl-1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-1H-1,2,3-triazol-3-ium-5-olate

3-ethyl-1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-1H-1,2,3-triazol-3-ium-5-olate

Cat. No.: B11043763
M. Wt: 368.4 g/mol
InChI Key: XGOLQTMEQWVYCC-UHFFFAOYSA-N
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Description

1-ETHYL-5-[(3-METHOXYANILINO)CARBONYL]-3-(3-METHOXYPHENYL)-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-5-[(3-METHOXYANILINO)CARBONYL]-3-(3-METHOXYPHENYL)-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE typically involves multiple steps. One common method is the “click” chemistry approach, which is known for its efficiency and high yield. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-5-[(3-METHOXYANILINO)CARBONYL]-3-(3-METHOXYPHENYL)-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

1-ETHYL-5-[(3-METHOXYANILINO)CARBONYL]-3-(3-METHOXYPHENYL)-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ETHYL-5-[(3-METHOXYANILINO)CARBONYL]-3-(3-METHOXYPHENYL)-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as reduced tumor growth in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-5-[(3-METHOXYANILINO)CARBONYL]-3-(3-METHOXYPHENYL)-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase-II sets it apart from other triazole derivatives .

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

3-ethyl-N,1-bis(3-methoxyphenyl)-5-oxo-2H-triazol-3-ium-4-carboximidate

InChI

InChI=1S/C19H20N4O4/c1-4-22-17(18(24)20-13-7-5-9-15(11-13)26-2)19(25)23(21-22)14-8-6-10-16(12-14)27-3/h5-12H,4H2,1-3H3,(H-,20,21,24,25)

InChI Key

XGOLQTMEQWVYCC-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(C(=O)N(N1)C2=CC(=CC=C2)OC)C(=NC3=CC(=CC=C3)OC)[O-]

Origin of Product

United States

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